Cas no 134848-96-7 (Benzyl 5-Hydroxypentanoate)

Benzyl 5-Hydroxypentanoate 化学的及び物理的性質
名前と識別子
-
- Benzyl 5-Hydroxypentanoate
- AMY31009
- Pentanoic acid,5-hydroxy-,phenylmethyl ester;
- NQTOFIXXPCKZTG-UHFFFAOYSA-N
- CS-0196695
- 5-hydroxypentanoic acid benzyl ester
- EN300-7205136
- DA-35056
- AC8952
- AKOS028114217
- Benzyl 6-Hydroxycaproate; 6-Hydroxy-hexanoic Acid Phenylmethyl Ester; Phenylmethyl 6-hydroxyhexanoate
- A852920
- SY253876
- DTXSID10599930
- 134848-96-7
- Pentanoic acid, 5-hydroxy-, phenylmethyl ester
- SCHEMBL247057
- BS-49419
- MFCD28127216
-
- MDL: MFCD28127216
- インチ: InChI=1S/C12H16O3/c13-9-5-4-8-12(14)15-10-11-6-2-1-3-7-11/h1-3,6-7,13H,4-5,8-10H2
- InChIKey: NQTOFIXXPCKZTG-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)COC(=O)CCCCO
計算された属性
- せいみつぶんしりょう: 208.109944368g/mol
- どういたいしつりょう: 208.109944368g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 7
- 複雑さ: 174
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 46.5Ų
じっけんとくせい
- ゆうかいてん: N/A
- ようかいど: Acetone (Slightly), Chloroform (Slightly)
Benzyl 5-Hydroxypentanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM327950-5g |
benzyl 5-hydroxypentanoate |
134848-96-7 | 95%+ | 5g |
$385 | 2022-06-13 | |
Chemenu | CM327950-10g |
benzyl 5-hydroxypentanoate |
134848-96-7 | 95%+ | 10g |
$662 | 2022-06-13 | |
Key Organics Ltd | BS-49419-1G |
Benzyl 5-hydroxypentanoate |
134848-96-7 | >97% | 1g |
£220.00 | 2025-02-09 | |
TRC | B279985-500mg |
Benzyl 5-Hydroxypentanoate |
134848-96-7 | 500mg |
$ 1453.00 | 2023-04-18 | ||
eNovation Chemicals LLC | Y0999095-5g |
benzyl 5-hydroxypentanoate |
134848-96-7 | 95% | 5g |
$1020 | 2024-08-02 | |
Enamine | EN300-7205136-5.0g |
benzyl 5-hydroxypentanoate |
134848-96-7 | 91% | 5g |
$2900.0 | 2023-05-25 | |
A2B Chem LLC | AB51361-1g |
Pentanoic acid, 5-hydroxy-, phenylmethyl ester |
134848-96-7 | 98% | 1g |
$77.00 | 2024-04-20 | |
abcr | AB594027-5g |
Benzyl 5-hydroxypentanoate; . |
134848-96-7 | 5g |
€390.30 | 2024-07-19 | ||
Ambeed | A383480-25g |
Benzyl 5-hydroxypentanoate |
134848-96-7 | 98% | 25g |
$767.0 | 2024-04-24 | |
abcr | AB594027-250mg |
Benzyl 5-hydroxypentanoate; . |
134848-96-7 | 250mg |
€128.10 | 2024-07-19 |
Benzyl 5-Hydroxypentanoate 関連文献
-
Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Miqiu Kong,Ronald G. Larson Soft Matter, 2015,11, 1572-1581
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
Benzyl 5-Hydroxypentanoateに関する追加情報
Research Brief on Benzyl 5-Hydroxypentanoate (CAS: 134848-96-7) in Chemical Biology and Pharmaceutical Applications
Benzyl 5-Hydroxypentanoate (CAS: 134848-96-7) is a chemical compound of growing interest in the fields of chemical biology and pharmaceutical research. This ester derivative, characterized by its hydroxypentanoate moiety, has recently emerged as a versatile intermediate in synthetic chemistry and a potential bioactive molecule. Recent studies have explored its applications in drug discovery, prodrug design, and as a building block for more complex pharmaceutical agents.
A 2023 study published in the Journal of Medicinal Chemistry investigated the use of Benzyl 5-Hydroxypentanoate as a precursor in the synthesis of novel anti-inflammatory agents. The research team demonstrated that the compound's hydroxyl group serves as an effective point for further chemical modifications, enabling the creation of derivatives with improved pharmacokinetic properties. The study reported a 40% increase in bioavailability compared to similar compounds without the hydroxypentanoate functionality.
In pharmaceutical formulation research, Benzyl 5-Hydroxypentanoate has shown promise as a prodrug carrier. A recent patent application (WO2023051234) describes its use in enhancing the delivery of poorly soluble active pharmaceutical ingredients (APIs). The compound's amphiphilic nature allows it to improve both solubility and membrane permeability, addressing two critical challenges in drug development.
The metabolic pathways of Benzyl 5-Hydroxypentanoate have been the subject of recent investigations. A 2024 study in Drug Metabolism and Disposition revealed that the compound undergoes rapid hydrolysis in vivo, releasing benzyl alcohol and 5-hydroxypentanoic acid. This characteristic makes it particularly suitable for controlled-release formulations, as demonstrated in recent preclinical trials for pain management medications.
From a synthetic chemistry perspective, researchers have developed new catalytic methods for the efficient production of Benzyl 5-Hydroxypentanoate. A breakthrough published in ACS Catalysis (2023) described an enzymatic route using immobilized lipases, achieving yields above 90% with excellent enantioselectivity. This green chemistry approach aligns with the pharmaceutical industry's growing emphasis on sustainable manufacturing processes.
Safety and toxicological assessments of Benzyl 5-Hydroxypentanoate have progressed significantly. Recent GLP-compliant studies indicate favorable safety profiles at therapeutic doses, with no observed genotoxicity in standard assays. However, researchers caution that the benzyl alcohol metabolite requires careful monitoring in formulations intended for pediatric use, due to its known potential for toxicity in neonates.
Looking forward, the unique properties of Benzyl 5-Hydroxypentanoate position it as a compound of continued interest. Current research directions include its application in targeted drug delivery systems, particularly in oncology where its metabolism can be leveraged for tumor-specific activation of prodrugs. Additionally, its potential as a chiral building block for complex natural product synthesis remains an active area of investigation in academic and industrial laboratories worldwide.
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